Tris(2-cyanoethyl) phosphite

Description

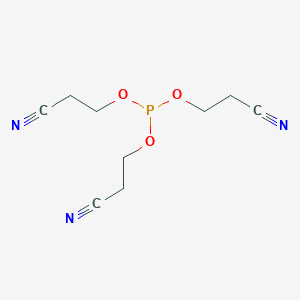

Structure

3D Structure

Properties

IUPAC Name |

tris(2-cyanoethyl) phosphite | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N3O3P/c10-4-1-7-13-16(14-8-2-5-11)15-9-3-6-12/h1-3,7-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJVNEZTCILNQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(OCCC#N)OCCC#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N3O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tris 2 Cyanoethyl Phosphite and Its Derivatives

Optimized Laboratory and Industrial Scale Synthesis

The predominant method for synthesizing Tris(2-cyanoethyl) phosphite (B83602) on both laboratory and industrial scales involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with 3-hydroxypropionitrile (B137533) (also known as 2-cyanoethanol). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.

A common laboratory preparation involves dissolving 3-hydroxypropionitrile and a tertiary amine, such as triethylamine (B128534), in an inert solvent like benzene. Phosphorus trichloride is then added dropwise to the cooled solution. The triethylamine acts as an acid scavenger, precipitating as triethylamine hydrochloride. After the reaction is complete, the salt is filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.

For industrial-scale production, the process is adapted to ensure efficiency, safety, and cost-effectiveness. Key considerations include the choice of solvent, the method of HCl removal, and the purification of the final product. While various inert solvents can be used, the selection often depends on factors like cost, boiling point for ease of removal, and safety regulations. Alkyl aromatics with specific molecular weights and boiling points are sometimes employed in the large-scale production of trialkyl phosphites. The choice of base is also critical; while tertiary amines are common, other bases may be used depending on the specific industrial setup.

Another synthetic route is through the transesterification of a simpler trialkyl phosphite, such as trimethyl phosphite or triethyl phosphite, with 3-hydroxypropionitrile. This reaction is typically catalyzed by a basic catalyst and driven to completion by removing the more volatile alcohol byproduct (methanol or ethanol) by distillation.

| Parameter | Laboratory Scale Synthesis | Industrial Scale Synthesis |

| Reactants | Phosphorus trichloride, 3-hydroxypropionitrile | Phosphorus trichloride, 3-hydroxypropionitrile or a trialkyl phosphite and 3-hydroxypropionitrile |

| Base | Tertiary amines (e.g., triethylamine) | Various amines or other suitable bases |

| Solvent | Inert solvents (e.g., benzene, toluene) | Alkyl aromatics, other inert solvents |

| Reaction Temp. | Typically cooled initially (e.g., 0 °C), then may be warmed | Controlled temperature profile for safety and efficiency |

| Work-up | Filtration of hydrochloride salt, solvent evaporation | Continuous or batch processing with integrated separation and purification steps |

| Purification | Vacuum distillation | Fractional distillation |

Novel Catalytic Approaches to its Synthesis

While the stoichiometric use of a base to neutralize HCl is a well-established method, research into catalytic approaches for the synthesis of phosphites is an area of growing interest. Catalytic methods can offer advantages in terms of reduced waste and simplified purification.

For the synthesis of phosphite esters in general, various catalysts have been explored. These include both acid and base catalysts for transesterification reactions. For instance, the transesterification of triphenyl phosphite with alcohols can be catalyzed by sodium phenate. While specific novel catalytic methods for the direct synthesis of Tris(2-cyanoethyl) phosphite are not extensively documented in publicly available literature, the principles from related phosphite syntheses can be applied.

One potential catalytic approach is the development of solid acid or base catalysts that can be easily separated from the reaction mixture, simplifying the work-up process and allowing for catalyst recycling. Another avenue of research is the use of organocatalysts, which can offer high selectivity and milder reaction conditions.

Green Chemistry Principles in the Production of Organophosphites

The application of green chemistry principles to the synthesis of organophosphites, including this compound, aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents, the development of catalyst-free or more environmentally benign catalytic systems, and improving the atom economy of the reactions.

Solvent Selection: A significant consideration in green chemistry is the replacement of hazardous solvents with more sustainable alternatives. For phosphonate (B1237965) synthesis, a related class of organophosphorus compounds, studies have explored the use of greener solvents, including water and polyethylene (B3416737) glycol (PEG), as well as solvent-free conditions. While the reactivity of phosphorus trichloride with water makes aqueous systems unsuitable for the primary synthesis of this compound, the exploration of ionic liquids or other non-traditional solvents could offer environmental benefits.

Catalysis: The move from stoichiometric reagents to catalytic systems is a core principle of green chemistry. As mentioned in the previous section, the development of recyclable catalysts for phosphite synthesis would reduce waste generation. Furthermore, catalyst-free methods, where the reaction is promoted by other means such as microwave irradiation or ultrasonication, are being investigated for various organic transformations and could potentially be applied to organophosphite synthesis.

Atom Economy: The traditional synthesis from phosphorus trichloride and 3-hydroxypropionitrile with a tertiary amine has a theoretical atom economy that is less than ideal due to the formation of the hydrochloride salt. Transesterification reactions, where the only byproduct is a simple alcohol that can be recovered and reused, offer a higher atom economy.

Synthesis of Modified and Analogous this compound Structures

The synthesis of modified and analogous structures of this compound allows for the fine-tuning of its chemical and physical properties for specific applications. These modifications can involve changes to the cyanoethyl group or the complete replacement of this group with other functionalized alkyl or aryl groups.

The synthesis of these analogs generally follows the same fundamental reaction principles. For example, to introduce different functional groups, a substituted alcohol corresponding to the desired ester can be used in place of 3-hydroxypropionitrile in the reaction with phosphorus trichloride.

Research has been conducted on the synthesis of functionalized phosphonates derived from tris(2,2,2-trifluoroethyl) phosphite, demonstrating the utility of tris(haloalkyl) phosphites as precursors for further chemical transformations. This suggests that this compound could similarly serve as a starting material for the synthesis of more complex molecules. For instance, the cyano group could potentially be hydrolyzed to a carboxylic acid or reduced to an amine, opening up possibilities for creating a variety of functionalized phosphite derivatives.

The synthesis of mixed phosphites, where the three ester groups are not identical, can also be achieved through a stepwise reaction, carefully controlling the stoichiometry of the different alcohols added to the phosphorus trichloride.

Reactivity and Mechanistic Investigations of Tris 2 Cyanoethyl Phosphite

Nucleophilic Reactions and Pathways

The lone pair of electrons on the phosphorus atom of tris(2-cyanoethyl) phosphite (B83602) allows it to act as a nucleophile, participating in a range of reactions where it attacks electron-deficient centers.

Tris(2-cyanoethyl) phosphite can serve as a phosphorylating agent, transferring a phosphorus-containing moiety to a nucleophile, typically an alcohol. The 2-cyanoethyl group is a well-established protecting group in oligonucleotide synthesis, which suggests the utility of this reagent in phosphorylation. The general mechanism involves the nucleophilic attack of an alcohol on the phosphorus center of the phosphite. This reaction is often facilitated by an activating agent.

The resulting intermediate can then be oxidized from P(III) to P(V) to form a stable phosphate (B84403) triester. The utility of the 2-cyanoethyl group lies in its facile removal under mild basic conditions via a β-elimination mechanism, which is a critical step in the synthesis of oligonucleotides and other phosphorylated molecules.

Table 1: General Scheme of Alcohol Phosphorylation using a Trialkyl Phosphite

| Step | Reactants | Product | Description |

| 1 | This compound + Alcohol (ROH) | Dialkyl phosphite intermediate | Nucleophilic attack of the alcohol on the phosphite. |

| 2 | Intermediate + Oxidizing Agent (e.g., I₂, H₂O) | Phosphate triester | Oxidation of the P(III) center to P(V). |

| 3 | Phosphate triester + Base | Deprotected phosphate | Removal of the 2-cyanoethyl protecting groups. |

This table presents a generalized pathway for phosphorylation reactions involving trialkyl phosphites.

Trialkyl phosphites are known to undergo nucleophilic addition to various unsaturated systems. In the case of α,β-unsaturated carbonyl compounds, the reaction can proceed via a conjugate addition pathway. The nucleophilic phosphorus atom of this compound can attack the β-carbon of the unsaturated system, leading to the formation of a zwitterionic intermediate. This intermediate can then undergo further reactions, such as the Michaelis-Arbuzov rearrangement, to yield a stable phosphonate (B1237965) product.

While specific studies on the reaction of this compound with nitrostyrenes are not extensively documented, the reaction of other trialkyl phosphites with similar substrates provides insight into the expected reactivity. For instance, the reaction of triethyl phosphite with β-nitrostyrene is known to produce diethyl (1-phenyl-2-nitroethyl)phosphonate. By analogy, this compound would be expected to react similarly.

Reduction Chemistry Mediated by this compound

The chemistry of phosphites in redox reactions is distinct from that of phosphines. While phosphines are well-known for their ability to act as reducing agents, particularly in desulfurization reactions, the corresponding phosphites are generally less effective in this regard.

Desulfurization reactions, such as the conversion of disulfides to thiols, are characteristic of trialkylphosphines. The analogous reaction with trialkyl phosphites is less common and proceeds through different mechanisms, if at all. There is a lack of specific literature detailing the use of this compound as a direct desulfurizing agent.

The P(III) center of this compound can be oxidized to P(V), as seen in phosphorylation reactions. This oxidative transformation is a key step in many of its synthetic applications. However, its role as a general reducing agent for other functional groups is not well-established.

Rearrangement Reactions Involving this compound

Trialkyl phosphites can undergo thermal rearrangement reactions. The most notable of these is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. The reaction proceeds through a quasi-phosphonium salt intermediate, which then undergoes dealkylation by the halide ion to form a phosphonate.

While the classical Michaelis-Arbuzov reaction involves an external alkyl halide, thermal isomerization of certain phosphites can also occur. For instance, haloalkyl phosphites can undergo an internal rearrangement upon heating to yield the corresponding phosphonate. In the case of this compound, a similar thermal rearrangement is not expected under normal conditions due to the stability of the cyanoethyl group. However, in the presence of a suitable electrophile, it would be expected to participate in a Michaelis-Arbuzov type reaction.

Role in Elimination Reactions and Deprotection Strategies

This compound serves as a key reagent in chemical synthesis, particularly in the formation of phosphotriester linkages where the 2-cyanoethyl group acts as a protecting group. This strategy is foundational in the automated solid-phase synthesis of oligonucleotides. The phosphite is used to create phosphoramidite monomers, which are the building blocks for DNA and RNA synthesis. After the oligonucleotide chain is assembled, the utility of the cyanoethyl groups becomes paramount in the deprotection phase. Their primary role is to shield the phosphate backbone during synthesis and then be cleanly removed to yield the natural phosphodiester linkage. This removal is achieved through a specific elimination reaction, which is a critical step in obtaining the final, functional oligonucleotide product nih.govresearchgate.net.

The removal of the 2-cyanoethyl protecting groups from the phosphate triester backbone is accomplished via a base-catalyzed β-elimination reaction. This reaction is favored because the protons on the carbon adjacent (alpha) to the electron-withdrawing nitrile group are acidic, facilitating their abstraction by a base. This initiates an elimination cascade that cleaves the P-O-C bond, liberating the phosphate and generating acrylonitrile as a byproduct nih.govglenresearch.com.

A variety of basic reagents and conditions have been researched to optimize this deprotection step, balancing efficiency with the prevention of side reactions. The choice of base and reaction conditions can significantly impact the yield and purity of the final product. For instance, concentrated aqueous ammonia is widely used as it can simultaneously cleave the oligonucleotide from the solid support, remove the cyanoethyl groups, and deprotect the exocyclic amino groups on the nucleobases nih.govresearchgate.net. However, alternative bases are employed to avoid specific side reactions or to deprotect sensitive molecules.

Table 1: Conditions for Base-Catalyzed β-Elimination of Cyanoethyl Groups| Base/Reagent System | Typical Conditions | Key Findings and Observations | Reference |

|---|---|---|---|

| Concentrated Ammonium Hydroxide (NH₄OH) | 55°C for 8-14 hours | Standard method for simultaneous cleavage from support and full deprotection. The byproduct acrylonitrile can cause side reactions. | nih.gov |

| 1,8-Diazabicycloundec-7-ene (DBU) in Acetonitrile | Room temperature, 1 minute | Provides very rapid and selective removal of the cyanoethyl groups from the phosphate backbone. | nih.gov |

| Ammonium Hydroxide/Methylamine (AMA) | 65°C for 5-10 minutes | Allows for ultra-fast deprotection. Methylamine is a strong nucleophile that effectively scavenges the acrylonitrile byproduct, suppressing side reactions like cyanoethylation of thymidine. | glenresearch.com |

| tert-Butylamine | Not specified | Reported to be efficient in avoiding the alkylation side effects caused by acrylonitrile during the deprotection step. | nih.gov |

| Diethylamine (DEA) in Acetonitrile | Room temperature, pre-treatment | Used as a pre-treatment step before ammonolysis to prevent cyanoethylation of sensitive molecules when AMA is not compatible. | glenresearch.com |

Radical Chemistry Initiated or Propagated by this compound

The role of this compound in initiating or propagating radical reactions is not extensively documented in scientific literature. While phosphite esters, in general, can participate in radical reactions, often through reactions with radical species, specific studies detailing such reactivity for the tris(2-cyanoethyl) derivative are scarce.

It is critical to distinguish this compound (a P(III) compound with P-O bonds) from its analogue Tris(2-cyanoethyl)phosphine (a P(III) compound with P-C bonds). The phosphine (B1218219) counterpart is known for its chemical reactivity, including its use as a reagent for the desulfurization of organic disulfides, a reaction that can involve radical intermediates wikipedia.org. However, this reactivity profile cannot be directly attributed to the phosphite. The current body of research primarily focuses on the phosphite's application in phosphorylation and the subsequent elimination chemistry of its resulting phosphotriesters, as discussed in the previous section.

Coordination Chemistry and Catalytic Roles of Tris 2 Cyanoethyl Phosphite

Catalytic Applications in Transition Metal Chemistry

Polymerization Catalysis

There is currently insufficient scientific literature to detail the chemical role of Tris(2-cyanoethyl) phosphite (B83602) as an initiator or catalyst in polymerization reactions.

Development of Homogeneous and Heterogeneous Catalytic Systems

There is currently insufficient scientific literature to detail the development of homogeneous or heterogeneous catalytic systems based on Tris(2-cyanoethyl) phosphite.

Advanced Characterization and Computational Studies

Advanced Spectroscopic Methods for Reaction Monitoring and Intermediate Identification

To fully comprehend the mechanistic details of reactions involving Tris(2-cyanoethyl) phosphite (B83602), it is crucial to monitor the process in real-time and identify any transient species that may form. Advanced spectroscopic methods are indispensable tools for achieving these insights.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring chemical reactions as they occur within the NMR tube. iastate.edu This method provides time-resolved data on the consumption of reactants, the formation of products, and the appearance of any reaction intermediates. rptu.de For reactions involving Tris(2-cyanoethyl) phosphite, both ¹H and ³¹P NMR spectroscopy would be particularly informative. iastate.edursc.org

The ³¹P NMR spectrum, in particular, offers a direct window into the chemical environment of the phosphorus atom. digitellinc.com As this compound undergoes reactions, such as oxidation to the corresponding phosphate (B84403) or participation in the Michaelis-Arbuzov reaction, the chemical shift of the phosphorus nucleus would change significantly. wikipedia.org By acquiring a series of ³¹P NMR spectra over the course of the reaction, researchers can track the kinetics of the transformation and identify the signals of fleeting intermediate species. cardiff.ac.uk The time required to record a sequence of spectra determines the time-resolution for monitoring the process. rsc.org This approach allows for the elucidation of reaction mechanisms by providing direct evidence for proposed intermediates and pathways. rptu.de

Table 1: Representative ³¹P NMR Chemical Shift Data for In-situ Reaction Monitoring This table illustrates hypothetical data that could be obtained from monitoring a reaction of this compound using in-situ ³¹P NMR spectroscopy.

| Time (minutes) | Reactant Peak Intensity (this compound) | Intermediate Peak Intensity | Product Peak Intensity |

| 0 | 100% | 0% | 0% |

| 10 | 75% | 5% | 20% |

| 30 | 30% | 8% | 62% |

| 60 | 5% | 2% | 93% |

| 120 | <1% | 0% | >99% |

While in-situ NMR is excellent for tracking relatively slow reactions, time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are necessary to study very fast reaction dynamics and short-lived intermediates. These methods use ultrashort laser pulses to initiate a reaction and then probe the system's spectroscopic changes on timescales ranging from femtoseconds to milliseconds.

For this compound, these techniques could be employed to study photochemical reactions, such as photo-oxidation or its behavior as a ligand in photocatalytic systems. By observing the formation and decay of excited states or radical intermediates, a detailed picture of the primary photochemical events can be constructed. The data gathered helps in understanding the kinetics of unimolecular and bimolecular reactions involving the compound. researchgate.net

Computational Chemistry and Theoretical Modeling of this compound

Computational chemistry serves as a powerful complement to experimental studies, offering detailed insights into the electronic structure, reactivity, and interactions of molecules. scispace.com Theoretical modeling can predict properties and reaction outcomes, guiding experimental design and helping to interpret complex data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. stfc.ac.uk For this compound, DFT calculations can provide valuable information about its geometry, orbital energies, and charge distribution. researchgate.netbohrium.com Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability. nih.gov

Table 2: Hypothetical DFT-Calculated Properties for this compound This table presents typical parameters that would be calculated in a DFT study to assess the molecule's electronic structure and reactivity.

| Property | Calculated Value (Arbitrary Units) | Implication for Reactivity |

| HOMO Energy | -7.2 eV | Nucleophilic character (lone pair on P) |

| LUMO Energy | +1.5 eV | Susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 8.7 eV | High kinetic stability |

| Dipole Moment | 4.5 D | Polar nature of the molecule |

| Charge on P atom | +0.8 e | Electrophilic character influenced by oxygen atoms |

A significant application of computational chemistry is the mapping of reaction pathways. researchgate.net Using methods like DFT, the potential energy surface of a reaction involving this compound can be explored to identify the most energetically favorable route from reactants to products. This involves locating and characterizing the structures and energies of transition states—the highest energy points along the reaction coordinate.

For instance, the mechanism of the Michaelis-Arbuzov reaction, a fundamental transformation for phosphite esters, could be modeled. wikipedia.org Calculations would determine the activation energy for the initial nucleophilic attack of the phosphite on an alkyl halide and the subsequent dealkylation step. By comparing the activation energies of different possible pathways, the model can predict the dominant reaction mechanism and the likely products under specific conditions. researchgate.net This predictive capability is invaluable for optimizing reaction conditions and understanding selectivity.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. db-thueringen.de An MD simulation of this compound could provide insights into its behavior in different environments, such as in various solvents or in the presence of other reactants. ijcce.ac.ir

These simulations can reveal how the molecule interacts with its surroundings through intermolecular forces like van der Waals forces and electrostatic interactions. For example, an MD simulation could model the solvation of this compound in different solvents, showing the preferred orientation of solvent molecules around it. This is crucial for understanding how the solvent might influence reaction rates and mechanisms. Furthermore, MD simulations can be used to study the interaction of the phosphite with surfaces or larger molecules, which is relevant for applications in materials science or catalysis. nih.govchemrxiv.org

Cheminformatics and Data Mining Approaches for Reactivity Prediction

Cheminformatics and data mining have emerged as powerful disciplines that leverage computational analysis to predict the chemical reactivity of molecules, thereby accelerating research and development while reducing reliance on extensive experimental work. For a compound like this compound, these approaches can provide valuable insights into its behavior in various chemical transformations, such as hydrolysis, oxidation, and reactions where it acts as a ligand or reagent. The prediction of reactivity is typically accomplished through the development of models that correlate a molecule's structural or physicochemical properties with its observed chemical behavior. These models primarily fall into two categories: Quantitative Structure-Reactivity Relationships (QSRR) and broader machine learning-based approaches.

The core principle involves calculating a set of numerical values, known as descriptors, that represent the molecule's structure and electronic properties. These descriptors are then used to build a mathematical model that can predict the reactivity of new or untested compounds.

Quantitative Structure-Reactivity Relationships (QSRR)

QSRR models establish a formal statistical relationship between molecular descriptors and a specific measure of reactivity, such as reaction rates or equilibrium constants. mdpi.comwright.edu For this compound, a QSRR model would be built by first calculating a variety of relevant descriptors. These descriptors are categorized based on the properties they represent:

Electronic Descriptors: These quantify the electronic characteristics of the molecule, which are fundamental to its reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, partial atomic charges (especially on the central phosphorus atom), and the molecular electrostatic potential. nih.gov For a phosphite ester, the energy of the HOMO is related to its nucleophilicity, while the partial charge on the phosphorus atom influences its susceptibility to electrophilic attack. The presence of electron-withdrawing cyano groups significantly impacts these electronic properties. researchgate.net

Steric and Topological Descriptors: These describe the size, shape, and connectivity of the molecule. Examples include molecular weight, molecular volume, surface area, and various topological indices that encode information about branching and connectivity. These are crucial for predicting reactions where steric hindrance plays a significant role.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these provide highly detailed information. Descriptors such as electrophilicity index, hardness, and softness can offer a more nuanced understanding of reactivity based on density functional theory (DFT) principles. researchgate.net

Once calculated for a series of related phosphite esters with known experimental reactivity data, statistical methods like Multiple Linear Regression (MLR) are used to generate a predictive equation. nih.gov

Table 6.3.1: Potential Molecular Descriptors for QSRR Modeling of this compound Reactivity This table is interactive. You can sort and filter the data to explore the different types of descriptors and their relevance.

| Descriptor Category | Specific Descriptor | Relevance to Reactivity Prediction |

|---|---|---|

| Electronic | HOMO Energy | Correlates with nucleophilicity and the ability to donate electrons. |

| Electronic | LUMO Energy | Indicates susceptibility to nucleophilic attack. |

| Electronic | Partial Charge on P atom | A key indicator of the electrophilicity/nucleophilicity of the phosphorus center. |

| Electronic | Dipole Moment | Reflects the overall polarity of the molecule, influencing interactions with polar reagents and solvents. |

| Steric | Molecular Volume | Quantifies the steric bulk, which can affect reaction rates by hindering reagent approach. |

| Steric | Solvent Accessible Surface Area (SASA) | Represents the molecular surface available for interaction with other molecules. |

| Quantum Chemical | Electrophilicity Index | A global reactivity index that measures the propensity of a species to accept electrons. |

| Quantum Chemical | Chemical Hardness | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. |

A hypothetical QSRR model for predicting the rate constant (log k) of a reaction involving this compound might look like:

log k = β₀ + β₁(HOMO Energy) + β₂(Partial Charge on P) + β₃(Molecular Volume) + ε

Here, β coefficients represent the weight of each descriptor's contribution to the predicted reactivity.

Data Mining and Machine Learning Models

While QSRR models are powerful, they are often limited to linear relationships and smaller datasets. Modern data mining and machine learning (ML) approaches can capture more complex, non-linear patterns from large datasets of chemical reactions. nih.govyoutube.com These models are trained on extensive reaction databases, which can include information from patents and the broader scientific literature. chemrxiv.org

The workflow for developing an ML model to predict the reactivity of this compound involves several key steps:

Data Curation: A large dataset of reactions involving various phosphite esters, including this compound, is assembled. Each entry includes reactants, reagents, solvents, temperatures, and the observed outcome (e.g., reaction yield, major product).

Molecular Featurization: The molecules involved are converted into machine-readable formats. This can be done using the descriptors described for QSRR or by using molecular fingerprints—bit strings that encode structural features. The entire reaction is then represented as a numerical vector.

Model Training: Algorithms such as Random Forest, Gradient Boosting (e.g., XGBoost), or Neural Networks are trained on the curated dataset. chemrxiv.org The model learns the intricate relationships between the input features (the reaction components and conditions) and the output (the reaction outcome).

Prediction and Validation: Once trained, the model can predict the outcome of a new, hypothetical reaction involving this compound. For instance, it could predict the yield of a phosphorylation reaction under specific conditions or identify which of several possible reaction pathways is most likely to occur.

Table 6.3.2: Illustrative Data Structure for Machine Learning-Based Reactivity Prediction This table shows a simplified example of how reaction data for training a machine learning model might be structured.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature (°C) | Descriptors (Vector) | Outcome (Yield %) |

|---|---|---|---|---|---|---|

| This compound | Alcohol A | Iodine | Acetonitrile | 25 | [Feat₁, Feat₂, ...] | 85 |

| Trimethyl phosphite | Alcohol A | Iodine | Acetonitrile | 25 | [Feat₃, Feat₄, ...] | 92 |

| This compound | Amine B | H₂O₂ | Dichloromethane | 0 | [Feat₅, Feat₆, ...] | 78 |

| Triethyl phosphite | Amine B | H₂O₂ | Dichloromethane | 0 | [Feat₇, Feat₈, ...] | 81 |

The application of these computational methods holds significant promise for understanding and utilizing this compound. By building predictive models, chemists can screen virtual reaction conditions, prioritize experiments, and gain deeper insights into the underlying factors that govern the compound's reactivity, ultimately accelerating the discovery of new synthetic methodologies. youtube.commdpi.com

Future Research Directions and Emerging Applications

Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of phosphite (B83602) esters often involves the use of phosphorus trichloride (B1173362) and an alcohol, which can generate corrosive byproducts. wikipedia.org Future research is increasingly directed towards developing more sustainable and environmentally friendly synthetic methodologies. A key focus is the use of greener catalysts and reaction media to minimize waste and energy consumption.

One promising avenue is the exploration of biocatalysis, employing enzymes to facilitate the synthesis of Tris(2-cyanoethyl) phosphite. This approach offers the potential for high selectivity under mild reaction conditions, reducing the environmental impact. Additionally, the use of starting materials derived from renewable biomass sources is a critical area of investigation. For instance, developing pathways to produce 2-cyanoethanol from biomass would significantly enhance the green credentials of this compound synthesis.

Catalytic methods that avoid stoichiometric reagents are also gaining traction. Research into novel catalysts, including earth-abundant metals and organocatalysts, could lead to more efficient and economical synthetic processes. rsc.org The principles of green chemistry, such as atom economy and the use of safer solvents, will be central to these developments.

Table 1: Comparison of Synthetic Routes for Phosphite Esters

| Method | Reagents | Advantages | Disadvantages | Sustainability Aspect |

| Traditional | Phosphorus trichloride, Alcohol, Amine base | Well-established, versatile | Use of hazardous reagents, formation of stoichiometric byproducts | Low |

| Catalytic | Alcohol, Phosphorylating agent, Metal or Organocatalyst | High efficiency, reduced waste | Catalyst cost and separation | Medium to High |

| Biocatalytic | Alcohol, Phosphorus source, Enzyme | High selectivity, mild conditions, renewable | Enzyme stability and cost | High |

Exploration of Novel Reactivity Modes and Transformations

While the classical reactions of phosphite esters, such as the Michaelis-Arbuzov and Perkow reactions, are well-documented, there is considerable scope for discovering new reactivity patterns for this compound. wikipedia.org The unique electronic and steric properties conferred by the 2-cyanoethyl groups may lead to unexpected and useful chemical transformations.

Future research will likely focus on the following areas:

Asymmetric Catalysis: Investigating the potential of this compound as a chiral ligand in asymmetric catalysis could open up new pathways for the synthesis of enantiomerically pure compounds.

Organocatalysis: Exploring the ability of this compound to act as an organocatalyst in various organic transformations is a burgeoning field of interest.

Frustrated Lewis Pair (FLP) Chemistry: The phosphorus center in this compound could potentially act as a Lewis base in FLP chemistry, enabling the activation of small molecules.

Cycloaddition Reactions: Investigating the participation of the P(III) center in novel cycloaddition reactions could lead to the synthesis of new heterocyclic compounds with interesting properties.

The cyano groups in this compound also offer handles for further functionalization, allowing for the synthesis of more complex molecules and materials.

Integration into Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow manufacturing is a key trend in the chemical industry, offering benefits such as improved safety, efficiency, and scalability. nsf.gov The synthesis and application of this compound are well-suited for integration into flow chemistry platforms.

Microreactors, with their high surface-area-to-volume ratio, can enable precise control over reaction parameters such as temperature and mixing, leading to higher yields and purities. nih.gov The development of robust and efficient flow processes for the synthesis of this compound will be a significant area of future research.

Furthermore, the integration of flow chemistry with automated synthesis platforms, including the use of machine learning algorithms for reaction optimization, is a rapidly advancing field. sciengine.comsciengine.com This approach can accelerate the discovery of new reactions and the development of optimized synthetic routes for this compound and its derivatives. nih.gov

Table 2: Advantages of Flow Chemistry for this compound Synthesis

| Feature | Benefit |

| Enhanced Heat and Mass Transfer | Improved reaction rates and selectivity |

| Precise Process Control | Higher yields and purity, better reproducibility |

| Increased Safety | Smaller reaction volumes, better temperature control |

| Facilitated Scalability | Easier transition from laboratory to industrial production |

| Integration with Automation | High-throughput screening and optimization |

Development of Advanced Materials Precursors (chemical role only)

The chemical properties of this compound make it an attractive precursor for the synthesis of a variety of advanced materials. Its phosphorus and nitrogen content, along with the reactive cyano groups, can be leveraged to create materials with tailored properties.

One area of significant interest is the use of this compound as a precursor for phosphorus-doped carbon materials . Upon pyrolysis, the compound can serve as both a carbon and a phosphorus source, leading to materials with enhanced electrochemical properties for applications in energy storage devices like supercapacitors and batteries.

Additionally, this compound can be used in the synthesis of flame-retardant polymers . The phosphorus moiety can impart flame retardancy through a condensed-phase mechanism, where it promotes the formation of a protective char layer upon combustion.

The development of novel polymerization and modification strategies involving this compound will be crucial for creating new materials with advanced functionalities. This includes its use as a crosslinking agent or as a monomer in the synthesis of phosphorus-containing polymers.

Bio-inspired Chemical Transformations and Synthetic Strategies

Nature provides a rich source of inspiration for the development of new chemical transformations. Biomimetic catalysis, which seeks to emulate the function of enzymes, is a promising area for the application of phosphite esters like this compound. dtic.mil

Future research may explore the use of this compound in biomimetic phosphorylation reactions . By designing catalytic systems that mimic the active sites of kinases, it may be possible to achieve highly selective phosphorylation of complex biomolecules under mild conditions.

Furthermore, the study of prebiotic phosphorus chemistry offers insights into the potential roles of simple phosphorus compounds in the origin of life. Investigating the reactivity of this compound under simulated prebiotic conditions could provide valuable information about the formation of organophosphorus compounds on the early Earth.

The development of synthetic strategies inspired by biosynthetic pathways could also lead to more efficient and sustainable methods for the synthesis of complex natural products and their analogues, with this compound potentially playing a role as a key reagent or building block.

Q & A

Q. What are the recommended synthetic routes for Tris(2-cyanoethyl) phosphite, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution, where phosphorus trichloride reacts with 2-cyanoethanol in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Key parameters include:

- Stoichiometry : A 1:3 molar ratio of PCl₃ to 2-cyanoethanol ensures complete esterification.

- Temperature : Maintain <5°C during initial mixing to avoid exothermic side reactions.

- Solvent : Use anhydrous toluene or dichloromethane to minimize hydrolysis.

Post-synthesis, purification via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane) is critical to remove unreacted precursors. Optimization studies should track yield and purity via <sup>31</sup>P NMR to confirm phosphite formation and assess hydrolytic stability .

Q. Which analytical techniques are most effective for characterizing this compound?

- Spectroscopy :

- <sup>1</sup>H/<sup>13</sup>C NMR: Confirm structural integrity and identify cyanoethyl groups (δ ~2.7 ppm for CH₂CN).

- <sup>31</sup>P NMR: Detect phosphite-specific peaks (δ ~125-135 ppm) and monitor degradation (e.g., oxidation to phosphate at δ ~0 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (C₉H₁₅N₃O₃P, theoretical 268.09 g/mol).

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid) resolves impurities. Method validation should include spike-recovery tests for quantification .

Q. How does this compound stability vary under different storage conditions?

Stability studies should assess:

- Hydrolysis : Monitor in aqueous buffers (pH 4–10) via <sup>31</sup>P NMR. Phosphites hydrolyze rapidly in acidic/alkaline conditions, forming phosphoric acid derivatives.

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset temperatures. Store under inert gas (Ar/N₂) at -20°C to prevent oxidation.

- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; amber glass containers are recommended .

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation.

- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis.

- Toxicity Data : While specific data for this compound is limited, analogous phosphites (e.g., Tris(2-chloroethyl) phosphate) show acute toxicity (LD₅₀ ~500 mg/kg in rats). Refer to SDS from Sigma-Aldrich or similar vendors for guidance .

Advanced Research Questions

Q. How can computational methods predict the electrochemical utility of this compound in Li-ion batteries?

Density Functional Theory (DFT) studies can:

- Adsorption Energy : Calculate binding affinity to electrode surfaces (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂) to assess solid-electrolyte interphase (SEI) formation.

- Redox Potentials : Simulate HOMO/LUMO levels to predict oxidation resistance at high voltages (>4.5 V).

- Solubility Parameters : Use COSMO-RS to optimize electrolyte compatibility. Experimental validation via cyclic voltammetry and impedance spectroscopy is critical .

Q. What role does this compound play in mitigating cyanobacteria growth in agricultural systems?

Inspired by phosphite fungicide studies (e.g., potassium phosphite):

- Experimental Design : Apply this compound at varying concentrations (0.1–1.0 mM) to cyanobacterial cultures (e.g., Microcystis aeruginosa). Measure growth inhibition via chlorophyll-a fluorescence and ATP assays.

- Mechanistic Insight : LC-MS/MS can identify degradation byproducts (e.g., cyanide release) to assess ecotoxicity. Compare with control treatments using phosphate analogs .

Q. How can researchers resolve contradictions in reported phosphite reactivity data?

- Cross-Validation : Replicate experiments using standardized protocols (e.g., ASTM E222-17 for hydroxyl value determination).

- Database Mining : Compare data from PubChem, NIST Chemistry WebBook, and EPA reports (e.g., physical properties like logP or vapor pressure).

- Peer Review : Engage in collaborative studies via platforms like Open Science Framework to share raw data and analytical conditions .

Q. What are the degradation pathways of this compound in environmental matrices?

- Hydrolytic Degradation : Track using <sup>31</sup>P NMR in simulated environmental waters (e.g., EPA Method 8321B). Major products include phosphoric acid and acrylonitrile.

- Photocatalysis : Expose to UV light (254 nm) with TiO₂ nanoparticles; monitor via GC-MS for volatile byproducts (e.g., HCN).

- Microbial Metabolism : Use soil slurry assays (OECD 307) to identify biodegradation intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.